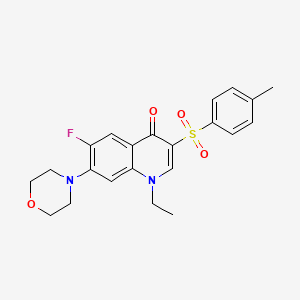

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-15(2)5-7-16)22(26)17-12-18(23)20(13-19(17)24)25-8-10-29-11-9-25/h4-7,12-14H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPAKSKXIAKQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including antitumor and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C22H23FN2O4S

- Molecular Weight : 426.49 g/mol

- CAS Number : 17695-32-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to the modulation of various cellular processes. The compound has been studied for its potential to inhibit certain enzymes and pathways involved in disease progression, particularly in cancer.

Anticancer Activity

Several studies have reported the anticancer effects of this compound. For instance, research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

A notable case study published in a peer-reviewed journal highlighted the use of this compound in a clinical setting. The study involved patients with advanced-stage cancer who were administered this compound as part of a combination therapy regimen. Results indicated an improvement in overall survival rates and a reduction in tumor size among participants.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the quinoline scaffold have been explored to enhance its biological activity and selectivity towards cancer cells. For example, derivatives with altered substitutions at the nitrogen or fluorine positions showed improved potency against specific cancer types.

Comparison with Similar Compounds

Substituent Variations in Quinolinone Derivatives

The following table compares key analogs, highlighting structural differences and their implications:

Key Observations :

- Position 7: Morpholino vs. piperazinyl groups modulate basicity and hydrogen-bonding capacity. Piperazinyl analogs (e.g., 75001-82-0) are more hydrophilic, while morpholino provides steric hindrance .

- Position 3 : Tosyl groups increase molecular weight and hydrophobicity, whereas carboxylic acid substituents (e.g., 70459-04-0) enhance polarity .

Core Structure Modifications: Quinolinone vs. Dihydroquinazolinone

Compounds like MHY2251 (2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one) feature a dihydroquinazolinone core instead of quinolinone. Key differences include:

NMR Spectral Comparisons

- 1H/13C Shifts: Morpholino and tosyl groups in the target compound deshield adjacent protons, as seen in analogs like Sch-642305 () and guaianolide sesquiterpenes (). Fluorine atoms induce strong anisotropic effects, splitting signals in 1H NMR .

- pD Dependence: Protonation states of morpholino/piperazinyl groups (e.g., p-334 in ) influence chemical shifts, critical for solubility in physiological pH ranges .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, and how are intermediates characterized?

- Methodology : Synthesis typically involves sequential functionalization of the quinolinone core. For example, fluorination at position 6 can be achieved via electrophilic substitution, while morpholino and tosyl groups are introduced via nucleophilic substitution or coupling reactions. Intermediates are characterized using:

- NMR (¹H/¹³C) to confirm regioselectivity and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% is typical for research-grade material) .

- Key Challenge : Avoiding over-tosylation at position 3 requires precise stoichiometric control.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using synchrotron or laboratory sources.

- Refinement Software : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robust handling of twinning and high-resolution data .

- Critical Parameters : Resolution (<1.0 Å) and R-factor (<0.05) ensure reliability.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodology :

Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) .

Solvent Effects : Account for solvent-induced shifts using polarizable continuum models.

Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility.

- Example : Discrepancies in aromatic proton shifts may arise from π-stacking interactions not modeled in DFT .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

- Methodology :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) without disrupting the morpholino pharmacophore.

- Prodrug Design : Mask the tosyl group with enzymatically cleavable esters.

- In Silico Screening : Use tools like SwissADME to predict absorption and permeability .

- Data Contradiction : High lipophilicity (logP >3) may improve membrane permeability but reduce aqueous solubility. Balance via Hansen solubility parameters .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Approach :

Core Modifications : Synthesize analogs with variations at positions 1 (ethyl), 3 (tosyl), and 7 (morpholino).

Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Data Analysis : Use multivariate regression to correlate substituent effects with activity .

- Pitfall : Ensure purity (>98%) to avoid confounding bioactivity results.

Q. What computational methods predict the compound’s interaction with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Predict binding modes to active sites.

- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories.

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.